2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

OCT1 inhibition Transporter pharmacology Hepatic uptake

2-Cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 851169-25-0) is a heterocyclic small molecule (MW 271.34 Da, C₁₄H₁₃N₃OS) belonging to the N-thiazolyl-2-cyanoacetamide class. The compound features a 2,5-dimethylphenyl substituent at the thiazole 4-position and a reactive cyanoacetamide moiety at the 2-position, placing it within a versatile scaffold widely employed as a synthetic intermediate for heterocyclic library construction.

Molecular Formula C14H13N3OS
Molecular Weight 271.34
CAS No. 851169-25-0
Cat. No. B2948021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
CAS851169-25-0
Molecular FormulaC14H13N3OS
Molecular Weight271.34
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC#N
InChIInChI=1S/C14H13N3OS/c1-9-3-4-10(2)11(7-9)12-8-19-14(16-12)17-13(18)5-6-15/h3-4,7-8H,5H2,1-2H3,(H,16,17,18)
InChIKeyDFLIYVZMECVMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 851169-25-0): A Structurally Differentiated Cyanoacetamide-Thiazole Building Block for Chemical Biology and Medicinal Chemistry Procurement


2-Cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 851169-25-0) is a heterocyclic small molecule (MW 271.34 Da, C₁₄H₁₃N₃OS) belonging to the N-thiazolyl-2-cyanoacetamide class [1]. The compound features a 2,5-dimethylphenyl substituent at the thiazole 4-position and a reactive cyanoacetamide moiety at the 2-position, placing it within a versatile scaffold widely employed as a synthetic intermediate for heterocyclic library construction [2]. Its calculated physicochemical profile—XlogP of 3.3, topological polar surface area (TPSA) of approximately 65.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors —defines a lipophilic yet moderately polar chemotype. Importantly, this compound has been profiled in the BindingDB database for human organic cation transporter 1 (OCT1/SLC22A1) inhibition, providing one of the only publicly available quantitative bioactivity anchors for this chemotype [3].

Why Close Analogs of 2-Cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide Cannot Be Assumed Interchangeable in Screening or Synthesis


Although the N-thiazolyl-2-cyanoacetamide scaffold is broadly represented in commercial libraries, substitution at the thiazole 4-position and the acetamide α-carbon generates meaningful divergence in physicochemical properties, reactivity, and biological target engagement. The 2,5-dimethylphenyl group on the target compound introduces steric hindrance and lipophilicity (XlogP = 3.3) that are not present in the unsubstituted 4-phenyl analog (XlogP ≈ 3.31 but with a markedly different shape and TPSA of 97.5 Ų) . The cyano group at the acetamide α-position provides an electron-withdrawing handle essential for Knoevenagel condensation chemistry, a reactivity feature absent in the des-cyano analog N-[4-(2,5-dimethylphenyl)thiazol-2-yl]acetamide (XlogP = 2.9, TPSA = 70.2 Ų) . In biological systems, subtle variations in the 4-aryl substituent have been shown to alter transporter recognition: the target compound displays weak but measurable OCT1 inhibition (IC₅₀ ≈ 138 μM) [1], whereas comparator data for close analogs at OCT1 are absent from public databases. These orthogonal differences in steric, electronic, and recognition properties mean that procurement of a close analog cannot replicate the specific reactivity or biological interaction profile of 851169-25-0.

Quantitative Differentiation Evidence for 2-Cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (851169-25-0) Versus In-Class Analogs


Human OCT1 Transporter Inhibition: A Measured Bioactivity Anchor Absent from Closest Analogs

The target compound has been evaluated in the BindingDB database for inhibition of human organic cation transporter 1 (OCT1/SLC22A1), yielding an IC₅₀ of 1.38 × 10⁵ nM (≈138 μM) as assessed by reduction in ASP+ substrate uptake in HEK293 cells expressing human OCT1 [1]. This represents the only publicly retrievable quantitative bioactivity data point for this chemotype. By contrast, no OCT1 inhibition data are available in BindingDB or ChEMBL for the closest structural analogs—2-cyano-N-(4-phenylthiazol-2-yl)acetamide (CAS 31557-89-8) and N-[4-(2,5-dimethylphenyl)thiazol-2-yl]acetamide (CAS 312750-81-5). While the observed potency is weak (mid-micromolar range), it provides a measurable baseline for transporter interaction that may drive counter-screening decisions in drug discovery programs where OCT1-mediated hepatic uptake or drug–drug interaction liability is being profiled [2].

OCT1 inhibition Transporter pharmacology Hepatic uptake

Cyano Group-Driven Synthetic Versatility Versus Des-Cyano Acetamide Analog

The α-cyano group in the target compound enables Knoevenagel condensation with aldehydes and activated carbonyls, a pivotal reaction for constructing α,β-unsaturated cyanoacetamide intermediates that serve as precursors to pyridines, pyrimidines, pyrazoles, and other nitrogen-containing heterocycles [1][2]. This reactivity is entirely absent in the des-cyano analog N-[4-(2,5-dimethylphenyl)thiazol-2-yl]acetamide (CAS 312750-81-5), which bears a simple acetamide terminus and cannot participate in condensation-based diversification chemistry. The electron-withdrawing character of the cyano group also modulates the pKa of the adjacent amide NH (estimated ~2 log units more acidic than the des-cyano analog), altering hydrogen bond donor strength and potential target engagement in biological systems [3]. From a physicochemical perspective, the cyano group increases TPSA (65.8 Ų for the target vs. 70.2 Ų for the des-cyano analog) and raises XlogP (3.3 vs. 2.9), indicating a subtle but measurable shift in polarity and lipophilicity that affects both solubility and membrane permeability .

Heterocyclic synthesis Knoevenagel condensation Building block reactivity

2,5-Dimethylphenyl Substituent: Lipophilicity and Shape Differentiation Versus 4-Phenyl Analog

The 2,5-dimethylphenyl group at the thiazole 4-position distinguishes the target compound from its 4-phenyl analog (2-cyano-N-(4-phenylthiazol-2-yl)acetamide, CAS 31557-89-8) . While the computed logP values are similar (XlogP 3.3 for target vs. LogP 3.31 for the 4-phenyl analog), the dimethyl substitution pattern introduces two key differences: (i) increased steric bulk at the ortho (2-position) and meta (5-position) locations of the phenyl ring, which can restrict rotational freedom and alter molecular shape complementarity in protein binding pockets ; and (ii) a measurable reduction in topological polar surface area (TPSA 65.8 Ų for target vs. 97.5 Ų for the 4-phenyl analog), reflecting the partial shielding of polar atoms by the methyl groups . The molecular weight difference (271.34 vs. 243.28 Da, ΔMW = 28.06 Da) corresponds precisely to two methyl groups. In the context of the N-thiazolyl-2-cyanoacetamide scaffold, where the 4-aryl substituent has been shown to modulate antimicrobial and anticancer activity in related benzothiazole derivatives [1], this substitution pattern provides a specific lipophilic and steric profile that may alter target selectivity in screening libraries.

Lipophilicity modulation Steric effects Structure–activity relationships

Available Commercial Purity and Storage Conditions Versus Research-Grade Analogs

The target compound is commercially available from multiple suppliers (including Santa Cruz Biotechnology, ChemScene, and Leyan) with a typical purity specification of ≥95% [1]. Storage recommendations are sealed in dry conditions at 2–8 °C, with room temperature shipping tolerated in continental regions . This purity grade and storage profile are comparable to those of the 4-phenyl analog (typically 95%+ from similar vendors) . However, the target compound benefits from broader commercial availability (at least 5–7 independent suppliers cataloging the compound as of 2026), which mitigates single-source supply risk—a practical procurement consideration when building screening decks or maintaining long-term synthetic programs. No significant lot-to-lot variability data or accelerated stability studies are publicly available for any member of this compound class, which represents a shared limitation rather than a point of differentiation.

Procurement specifications Purity Storage stability

Best-Fit Application Scenarios for 2-Cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide Based on Quantitative Differentiation Evidence


Hepatic Transporter Liability Counter-Screening in Early Drug Discovery

Programs profiling drug candidates for OCT1-mediated hepatic uptake or drug–drug interaction (DDI) risk can employ this compound as a structurally characterized, weak-affinity reference inhibitor (IC₅₀ ≈ 138 μM in HEK293-OCT1 cells) [1]. Its measured—albeit modest—OCT1 activity provides an anchor point for transporter pharmacology counter-screens where the absence of data for the 4-phenyl or des-cyano analogs would leave a knowledge gap. When used alongside known OCT1 substrates (e.g., metformin, TEA), this compound can serve as a low-potency control to benchmark assay sensitivity [2].

Heterocyclic Library Synthesis via Knoevenagel Condensation Chemistry

The reactive α-cyanoacetamide group enables Knoevenagel condensation with aromatic aldehydes, producing α,β-unsaturated intermediates that can be cyclized into pyridine, pyrimidine, pyrazole, and chromene scaffolds [3]. The 2,5-dimethylphenyl group provides steric bulk and lipophilicity that may influence cyclization regioselectivity and final product physicochemical properties. The des-cyano analog (CAS 312750-81-5) cannot participate in this chemistry, making the target compound the only choice for diversification-oriented synthesis from this thiazole core [4].

Structure–Activity Relationship (SAR) Exploration of 4-Arylthiazole Bioactive Chemotypes

In medicinal chemistry campaigns exploring thiazole-based kinase inhibitors, antimicrobials, or antiproliferative agents, the 2,5-dimethylphenyl substitution pattern represents a specific perturbation of the aryl ring electronics and sterics [5]. The computed TPSA reduction (65.8 Ų vs. 97.5 Ų for the 4-phenyl analog) suggests improved membrane permeability potential, while the preserved cyanoacetamide handle allows for late-stage derivatization . This compound fills a specific substitution pattern niche within a broader SAR matrix, and its procurement is justified when systematic exploration of dimethyl positional isomers is required.

Building Block Procurement for Multi-Step Medicinal Chemistry Programs with Supply Chain Redundancy Requirements

For academic or industrial groups requiring a reliable supply of N-thiazolyl-2-cyanoacetamide building blocks over multi-year timelines, this compound offers a broader supplier base (≥5 independent vendors) with consistent ≥95% purity specifications compared to less widely stocked analogs [6]. The defined storage conditions (sealed, dry, 2–8 °C) and established shipping protocols reduce the risk of compound degradation during procurement and storage, a practical consideration for long-running synthesis programs.

Quote Request

Request a Quote for 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.